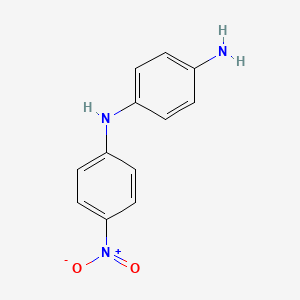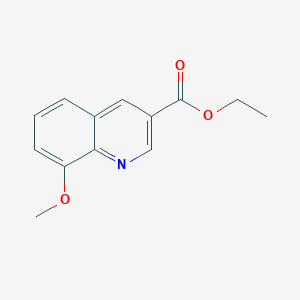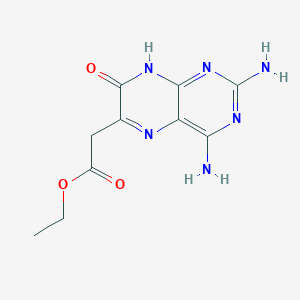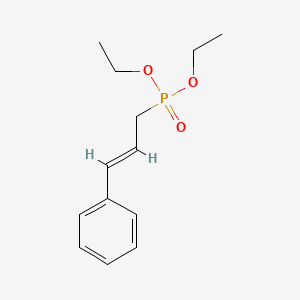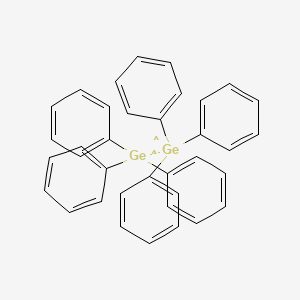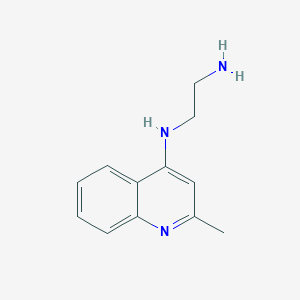
4-(2-Aminoethyl)amino-2-methylquinoline
Vue d'ensemble
Description
4-(2-Aminoethyl)amino-2-methylquinoline, also known as AP-7, is a derivative of quinoline. It has a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 4-(2-Aminoethyl)amino-2-methylquinoline are not explicitly mentioned in the literature, quinoline derivatives are known to be versatile in various transformations .Applications De Recherche Scientifique
Assembly and Synthesis Techniques
The assembly of 4-aminoquinolines, such as 4-(2-Aminoethyl)amino-2-methylquinoline, through palladium catalysis presents a mild and convenient alternative to traditional SNAr methodology. This approach is significant in medicinal chemistry for the formation of C-N bonds in 4-aminoquinolines, showcasing the flexibility and efficiency of palladium-catalyzed reactions in synthesizing important scaffolds (Margolis et al., 2007).
Fragmentation and Structural Analysis
The electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus with compounds including 3-aminoquinoline derivatives provide insights into the structural analysis and molecular characterization of these compounds. Such studies are crucial for understanding the molecular basis of interactions and reactivity, contributing to fields like analytical chemistry and drug discovery (Harvey, 2000).
Crystallographic Studies
Investigations into the geometry of antifolate drugs through crystallographic studies have revealed the flexibility and deformability of amino groups in compounds like 4-aminoquinazolines. These studies provide valuable information on drug-receptor interactions and the design of enzyme inhibitors, underlining the importance of structural studies in developing new therapeutic agents (Hunt et al., 1980).
Mechanism of DNA Methyltransferase Inhibitors
4-Aminoquinoline derivatives, such as SGI-1027 and its analogs, have been identified as inhibitors of DNA methylation, a key process deregulated in cancers. The competitive inhibition for the DNA substrate and non-competitive for the methyl group donor showcases the potential of 4-aminoquinolines in epigenetic therapies, offering new pathways for cancer treatment (Gros et al., 2014).
Safety And Hazards
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many substituted quinolines used as drugs with a wide range of bioactivities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
Propriétés
IUPAC Name |
N'-(2-methylquinolin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-8-12(14-7-6-13)10-4-2-3-5-11(10)15-9/h2-5,8H,6-7,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSBUPUXYPOCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424266 | |
| Record name | N~1~-(2-Methylquinolin-4-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine | |
CAS RN |
81528-71-4 | |
| Record name | N~1~-(2-Methylquinolin-4-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



